

# Carotegrast: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: Carotegrast

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## Abstract

**Carotegrast**, and its orally bioavailable prodrug **Carotegrast** methyl (formerly AJM300), represents a significant advancement in the treatment of ulcerative colitis. As a small molecule antagonist of  $\alpha 4$ -integrin, **Carotegrast** offers a targeted therapeutic approach to mitigating the chronic inflammation characteristic of this debilitating disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of **Carotegrast**. Detailed methodologies for key preclinical and clinical experiments are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.

## Chemical Structure and Properties

**Carotegrast** methyl is the methyl ester prodrug that is hydrolyzed in the liver by carboxylesterase 1 to its active metabolite, **Carotegrast**.<sup>[1]</sup>

## Chemical Structure

**Carotegrast** methyl

- IUPAC Name: methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate<sup>[2]</sup>

- CAS Number: 401905-67-7[2]
- Chemical Formula:  $C_{28}H_{26}Cl_2N_4O_5$ [2]
- Molecular Weight: 569.44 g/mol [2]

#### **Carotegrast** (Active Metabolite)

- IUPAC Name: (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid[3]
- CAS Number: 401904-75-4[3]
- Chemical Formula:  $C_{27}H_{24}Cl_2N_4O_5$ [3]
- Molecular Weight: 555.41 g/mol [3]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Carotegrast** methyl and its active metabolite, **Carotegrast**.

Property	Carotegrast methyl	Carotegrast (Active Metabolite)
Molecular Formula	C <sub>28</sub> H <sub>26</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>5</sub> [2]	C <sub>27</sub> H <sub>24</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>5</sub> [3]
Molecular Weight	569.44 g/mol [2]	555.41 g/mol [3]
Predicted logP	4.1 - 4.73[4]	4.6[3]
Predicted Water Solubility	0.00165 mg/mL[4]	Not Available
pKa (Strongest Acidic)	12.53 (Predicted)[4]	Not Available
pKa (Strongest Basic)	3.2 (Predicted)[4]	Not Available
Solubility	DMSO: 100 mg/mL (175.61 mM)[5] In vivo formulation (suspended solution): 1.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]	Not Available

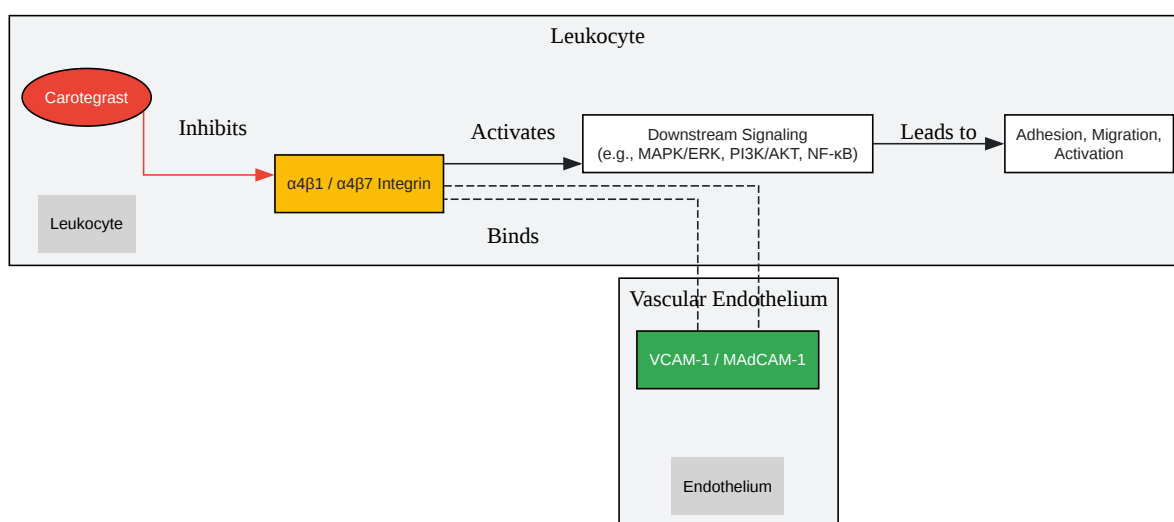
## Pharmacological Properties and Mechanism of Action

**Carotegrast** is a potent and selective antagonist of  $\alpha 4$ -integrins, specifically  $\alpha 4\beta 1$  (also known as Very Late Antigen-4, VLA-4) and  $\alpha 4\beta 7$ . [6] These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. [7]

The anti-inflammatory effect of **Carotegrast** is exerted by blocking the interaction of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). [1][8] VCAM-1 is expressed on activated endothelial cells in various tissues, while MAdCAM-1 is predominantly expressed on the endothelium of the gastrointestinal tract. [7] By inhibiting these interactions, **Carotegrast** prevents the trafficking of inflammatory cells, such as T-lymphocytes, into the intestinal mucosa, thereby reducing inflammation. [9]

## Signaling Pathway

The binding of  $\alpha 4$ -integrins to their ligands initiates downstream signaling cascades that are crucial for leukocyte adhesion, migration, and activation. By blocking this initial interaction, **Carotegrast** effectively inhibits these downstream events. The following diagram illustrates the signaling pathway inhibited by **Carotegrast**.



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**Carotegrast** inhibits the binding of  $\alpha 4$ -integrins to their ligands, preventing downstream signaling.

## Preclinical and Clinical Development

**Carotegrast** methyl has undergone extensive preclinical and clinical evaluation, leading to its approval in Japan for the treatment of moderately active ulcerative colitis in patients with an inadequate response to mesalazine.[10]

## In Vitro Integrin Antagonist Activity

The inhibitory activity of **Carotegrast**'s active metabolite (HCA2969) against  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins has been quantified in cell-based assays.

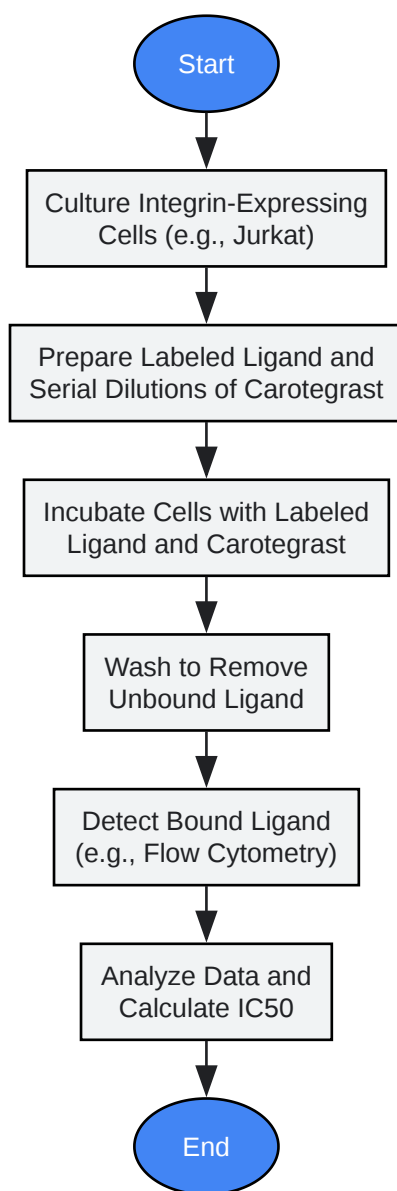
Target Integrin	Cell Line	Assay Type	K D (nM)	IC <sub>50</sub> (nM)
Human $\alpha 4\beta 1$	Jurkat	Binding	0.32	5.8
Human $\alpha 4\beta 7$	RPMI-8866	Binding	0.46	1.4
Mouse $\alpha 4\beta 7$	TK-1	Binding	0.2	26

Data from MedchemExpress[6]

A detailed, proprietary protocol for the specific assays used for **Carotegrast** is not publicly available. However, a representative protocol for a competitive binding assay to determine IC<sub>50</sub> values for an  $\alpha 4$ -integrin antagonist would generally involve the following steps:

- Cell Culture: Jurkat (for  $\alpha 4\beta 1$ ) and RPMI-8866 (for  $\alpha 4\beta 7$ ) cells, which endogenously express these integrins, are cultured under standard conditions.
- Ligand Labeling: A known ligand for the integrin (e.g., a fluorescently labeled fragment of VCAM-1 or MAdCAM-1) is prepared.
- Competitive Binding: The cells are incubated with the labeled ligand in the presence of varying concentrations of the test compound (**Carotegrast**).
- Washing: Unbound ligand is removed by washing the cells.
- Detection: The amount of bound labeled ligand is quantified using a suitable method, such as flow cytometry or a fluorescence plate reader.
- Data Analysis: The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition of labeled ligand binding against the concentration of the test compound.

The following diagram outlines the workflow for a typical in vitro integrin binding assay.



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Workflow for an in vitro competitive integrin binding assay.

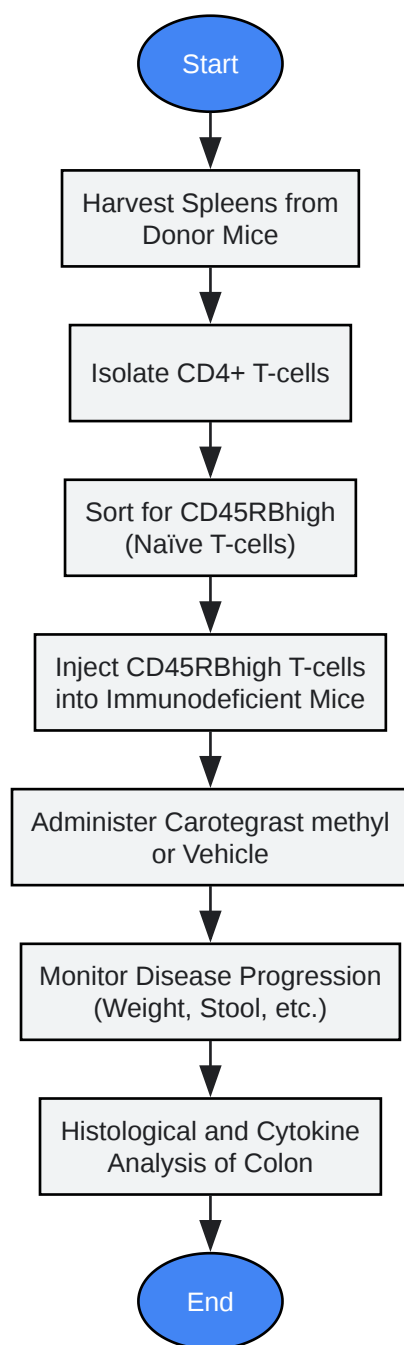
## In Vivo Efficacy in an Animal Model of Colitis

**Carotegrast** methyl has demonstrated efficacy in a mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4<sup>+</sup> T cells.[1] Oral administration of **Carotegrast** methyl prevented the development of colitis in this model.[1]

This model is widely used to study T-cell-mediated intestinal inflammation. A detailed protocol is described in the literature.[3][9][11]

- Donor Mice: Spleens are harvested from donor mice (e.g., C57BL/6).[9]
- T-cell Isolation: CD4<sup>+</sup> T-cells are isolated from the splenocytes, often using magnetic-activated cell sorting (MACS).
- T-cell Sorting: The CD4<sup>+</sup> T-cell population is further sorted by fluorescence-activated cell sorting (FACS) into CD45RB<sup>high</sup> (naïve T-cells) and CD45RB<sup>low</sup> (memory/regulatory T-cells) populations.[9]
- Cell Transfer: A specific number of CD4<sup>+</sup>CD45RB<sup>high</sup> T-cells (e.g.,  $4 \times 10^5$  cells) are injected intraperitoneally into immunodeficient recipient mice (e.g., Rag1<sup>-/-</sup>).[9]
- Disease Induction and Treatment: The recipient mice develop colitis over several weeks. **Carotegrast** methyl is administered orally, typically mixed in the diet, to the treatment group.
- Assessment of Colitis: Disease progression is monitored by body weight, stool consistency, and the presence of blood. At the end of the study, colons are collected for histological analysis to assess inflammation, and cytokine levels in colonic tissue can be measured.

The following diagram illustrates the workflow for the adoptive T-cell transfer model of colitis.



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Workflow for the in vivo adoptive T-cell transfer model of colitis.

## Clinical Trials

**Carotegrast** methyl has been evaluated in Phase 3 clinical trials for the treatment of moderately active ulcerative colitis. A key study was a multicenter, randomized, double-blind, placebo-controlled trial conducted in Japan (NCT03531892).[12]



- Patient Population: Patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10) who had an inadequate response or intolerance to mesalazine.[12]
- Intervention: **Carotegrast** methyl (960 mg) or placebo administered orally three times daily for 8 weeks.[12]
- Primary Endpoint: The proportion of patients with a clinical response at week 8.[12]
- Results: The study met its primary endpoint, demonstrating a statistically significant improvement in the clinical response rate for the **Carotegrast** methyl group compared to the placebo group.[13]

## Pharmacokinetics and Pharmacodynamics

- Prodrug Metabolism: **Carotegrast** methyl is a prodrug that is converted to its active form, **Carotegrast**, in the liver.[10]
- Effect of Food: The systemic exposure to both **Carotegrast** methyl and **Carotegrast** is reduced when administered with food. However, this did not significantly impact the pharmacodynamic effect on peripheral lymphocyte counts.[14][15]
- Pharmacodynamics: Administration of **Carotegrast** methyl leads to a temporary, dose-dependent increase in peripheral lymphocyte counts, which is a biomarker of  $\alpha 4$ -integrin antagonist activity.[14] This is due to the inhibition of lymphocyte trafficking from the bloodstream into tissues.

## Conclusion

**Carotegrast** is a novel, orally administered small molecule  $\alpha 4$ -integrin antagonist with a well-defined mechanism of action. Its efficacy in treating ulcerative colitis has been demonstrated in both preclinical models and clinical trials. This technical guide has provided an in-depth overview of its chemical and pharmacological properties, along with detailed methodologies for key experiments, to support further research and development in the field of inflammatory bowel disease therapeutics.

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